Spectroscopic data (NMR, IR, MS) for 4'-Fluoro-biphenyl-3-methanamine
Spectroscopic data (NMR, IR, MS) for 4'-Fluoro-biphenyl-3-methanamine
An In-Depth Technical Guide to the Spectroscopic Profile of 4'-Fluoro-biphenyl-3-methanamine
Foreword: A Predictive Approach to Spectroscopic Characterization
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide focuses on 4'-Fluoro-biphenyl-3-methanamine, a compound of interest for its potential applications stemming from the versatile biphenyl scaffold.
Molecular Structure and Electronic Effects
To understand the spectroscopy of 4'-Fluoro-biphenyl-3-methanamine, we must first consider its structure and the interplay of its functional groups.
Caption: Molecular structure of 4'-Fluoro-biphenyl-3-methanamine.
The molecule consists of two phenyl rings linked by a single bond.
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Ring A (unsubstituted side): Contains the methanamine group at position 3. The -CH₂NH₂ group is weakly electron-donating and activating.
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Ring B (substituted side): Contains a fluorine atom at position 4'. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated into the aromatic ring via a resonance effect (+R), which primarily influences the ortho and para positions.
The free rotation around the C-C bond connecting the two rings is sterically unhindered, meaning the molecule is likely non-planar in solution, with a dihedral angle between the rings that influences the degree of π-system conjugation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra are based on a standard analysis in CDCl₃.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be complex, particularly in the aromatic region.
Table 1: Predicted ¹H NMR Data for 4'-Fluoro-biphenyl-3-methanamine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| -NH₂ | ~1.6 - 2.5 | Broad singlet | - | Protons on nitrogen exchange rapidly and are coupled to ¹⁴N, leading to a broad signal. |
| -CH₂- | ~3.9 - 4.1 | Singlet | - | Benzylic protons adjacent to an amine group.[2] Unlikely to show coupling to aromatic protons. |
| H-2', H-6' | ~7.5 - 7.6 | Doublet of doublets (dd) or Triplet (t) | JH-F ≈ 8.5-9.0 (ortho), JH-H ≈ 8.5-9.0 | Protons ortho to the fluorine atom, will show both H-H ortho coupling and H-F coupling. |
| H-3', H-5' | ~7.1 - 7.2 | Triplet (t) or Doublet of doublets (dd) | JH-H ≈ 8.5-9.0, JH-F ≈ 5.0-5.5 (meta) | Protons meta to the fluorine, showing H-H ortho coupling and smaller H-F meta coupling.[3] |
| Aromatic (Ring A) | ~7.2 - 7.5 | Multiplet | Various | The four protons on the 3-substituted ring (H-2, H-4, H-5, H-6) will have distinct chemical environments, leading to a complex, overlapping multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the influence of the fluorine atom, which causes splitting of the signals for the carbons in its vicinity.
Table 2: Predicted ¹³C NMR Data for 4'-Fluoro-biphenyl-3-methanamine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (JC-F, Hz) | Rationale |
| -CH₂- | ~46.0 | Singlet | - | Typical for a benzylic carbon attached to a primary amine. |
| C-4' | ~162.5 | Doublet | ~245-250 (¹JC-F) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant.[3] |
| C-1' | ~137.0 | Doublet | ~3-4 (³JC-F) | Quaternary carbon, its connection to the other ring and proximity to fluorine influence its shift. |
| C-2', C-6' | ~128.7 | Doublet | ~8-9 (²JC-F) | Carbons ortho to the fluorine show a significant two-bond coupling.[4] |
| C-3', C-5' | ~115.8 | Doublet | ~21-22 (³JC-F) | Carbons meta to the fluorine show a three-bond coupling.[3] |
| C-1 | ~141.0 | Singlet | - | Quaternary carbon attached to the other ring. |
| C-3 | ~140.0 | Singlet | - | Quaternary carbon bearing the methanamine group. |
| C-2, C-4, C-5, C-6 | ~125-129 | Singlets | - | Aromatic carbons of the 3-substituted ring, expected in the standard aromatic region. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
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Use a standard pulse sequence with a 90° pulse angle.
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Set the spectral width to cover a range from -1 to 10 ppm.
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Apply a sufficient relaxation delay (e.g., 2 seconds) and number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover a range from 0 to 200 ppm.
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A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for 4'-Fluoro-biphenyl-3-methanamine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400-3250 | N-H stretch | Medium, two bands | Characteristic of a primary amine (-NH₂), showing symmetric and asymmetric stretching.[6] |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on a phenyl ring. |
| 2950-2850 | Aliphatic C-H stretch | Medium to Weak | Corresponding to the -CH₂- group. |
| 1650-1580 | N-H bend (scissoring) | Medium to Strong | The deformation vibration of the primary amine group is a key identifier.[6] |
| 1600, 1500 | Aromatic C=C stretch | Medium to Strong | Skeletal vibrations of the biphenyl core. |
| 1250-1020 | C-N stretch | Medium | Vibration of the aliphatic amine C-N bond.[6] |
| ~1220 | C-F stretch | Strong | The carbon-fluorine bond gives a strong, characteristic absorption in the fingerprint region. |
| 910-665 | N-H wag | Strong, Broad | Out-of-plane bending for primary amines.[6] |
| ~830 | C-H out-of-plane bend | Strong | Indicative of 1,4-disubstitution (para) on the fluorinated ring. |
Experimental Protocol for IR Data Acquisition
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrum:
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Molecular Ion (M⁺•): The molecular weight of C₁₃H₁₂FN is 201.10. The mass spectrum under Electron Ionization (EI) should show a clear molecular ion peak at m/z = 201.
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Key Fragmentation Pathways: The primary fragmentation is expected to be driven by the formation of stable carbocations.
Caption: Predicted major fragmentation pathways for 4'-Fluoro-biphenyl-3-methanamine in EI-MS.
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Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the phenyl ring, expelling an amino radical (•NH₂) to form a highly stable, resonance-delocalized 4-fluorobiphenylmethyl cation at m/z = 186 . This is expected to be the base peak or a very prominent peak. This type of cleavage is characteristic of benzylamines.[7]
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Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z = 200 .[8]
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Further Fragmentation: The ion at m/z = 186 may undergo further fragmentation, such as the loss of a methyl radical (following rearrangement) to give an ion at m/z = 171 .
Experimental Protocol for Mass Spectrometry Data Acquisition
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
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GC Separation:
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Inject a small volume (e.g., 1 µL) into the GC.
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Use a standard nonpolar column (e.g., DB-5ms).
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Employ a temperature program to ensure volatilization and elution of the compound (e.g., start at 100°C, ramp to 280°C).
-
-
MS Detection:
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The EI source energy is typically set to 70 eV.
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Scan a mass range from m/z 40 to 500 to detect the molecular ion and key fragments.
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-
Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 4'-Fluoro-biphenyl-3-methanamine. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have constructed a robust analytical profile. These predictions offer a strong foundation for researchers to interpret experimentally acquired data, confirm the structure of synthesized material, and ensure its purity. The provided protocols outline standard methodologies for obtaining this crucial experimental validation.
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